8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
“8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with pyridine rings and a carboxamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Friedländer quinoline synthesis.
Substitution Reactions: Introduction of the pyridine rings at the 2- and 4-positions of the quinoline core can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Carboxamide Formation: The carboxamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the pyridine rings.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
“8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide” may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids. The pyridine and carboxamide groups may enhance binding affinity and specificity to these targets, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: A simpler analogue with similar core structure but lacking the pyridine substitutions.
2-(pyridin-3-yl)quinoline: Lacks the carboxamide group but shares the pyridine substitution pattern.
N-(pyridin-4-yl)quinoline-4-carboxamide: Similar structure but without the methyl group at the 8-position.
Uniqueness
“8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide” is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-4-2-6-17-18(21(26)24-16-7-10-22-11-8-16)12-19(25-20(14)17)15-5-3-9-23-13-15/h2-13H,1H3,(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIUWHRKKKKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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